NAc-DNP-Cys NAc-DNP-Cys NAc-DNP-Cys is a N-acyl-amino acid.
Brand Name: Vulcanchem
CAS No.: 35897-25-7
VCID: VC20760344
InChI: InChI=1S/C11H11N3O7S/c1-6(15)12-8(11(16)17)5-22-10-3-2-7(13(18)19)4-9(10)14(20)21/h2-4,8H,5H2,1H3,(H,12,15)(H,16,17)/t8-/m0/s1
SMILES: CC(=O)NC(CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Molecular Formula: C11H11N3O7S
Molecular Weight: 329.29 g/mol

NAc-DNP-Cys

CAS No.: 35897-25-7

Cat. No.: VC20760344

Molecular Formula: C11H11N3O7S

Molecular Weight: 329.29 g/mol

* For research use only. Not for human or veterinary use.

NAc-DNP-Cys - 35897-25-7

Specification

CAS No. 35897-25-7
Molecular Formula C11H11N3O7S
Molecular Weight 329.29 g/mol
IUPAC Name (2R)-2-acetamido-3-(2,4-dinitrophenyl)sulfanylpropanoic acid
Standard InChI InChI=1S/C11H11N3O7S/c1-6(15)12-8(11(16)17)5-22-10-3-2-7(13(18)19)4-9(10)14(20)21/h2-4,8H,5H2,1H3,(H,12,15)(H,16,17)/t8-/m0/s1
Standard InChI Key DKCMLZRPNSABAR-QMMMGPOBSA-N
Isomeric SMILES CC(=O)N[C@@H](CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
SMILES CC(=O)NC(CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Canonical SMILES CC(=O)NC(CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Introduction

Chemical Structure and Properties

Molecular Composition

NAc-DNP-Cys has a molecular formula of C11H11N3O7S and a molecular weight of 329.29 g/mol . The compound features a cysteine amino acid backbone with an acetyl group (-COCH3) attached to the amino group and a 2,4-dinitrophenyl group linked to the sulfur atom. This structure creates a unique mercapturic acid derivative that possesses specific chemical and biological properties.

Structural Characteristics

The compound contains several functional groups that contribute to its reactivity and biological function:

  • An N-acetyl group that protects the amino acid portion

  • A carboxylic acid group that contributes to its acidic properties

  • A thioether linkage connecting the cysteine to the dinitrophenyl moiety

  • Two nitro groups positioned at the 2 and 4 positions of the phenyl ring, which contribute to its electron-withdrawing properties and reactivity

Alternative Names and Identifiers

NAc-DNP-Cys is also known by several other names in scientific literature, including:

  • S-(2,4-DINITROPHENYL)MERCAPTURIC ACID

  • N-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine

  • L-Cysteine,N-acetyl-S-(2,4-dinitrophenyl)-

The compound is identified in chemical databases with the CAS Registry Number 35897-25-7 .

Biological Role and Significance

Mercapturic Acid Pathway

NAc-DNP-Cys represents a final product in the mercapturic acid pathway, which is a major detoxification route for electrophilic xenobiotics and their metabolites. This pathway involves the conjugation of potentially harmful compounds with glutathione, followed by sequential enzymatic modifications resulting in mercapturic acids that are typically excreted in bile and urine.

Model Compound for Xenobiotic Metabolism Studies

Due to its unique properties, NAc-DNP-Cys has been utilized as a model compound for studying mercapturic acid metabolism and transport in the liver. Research has shown that this compound undergoes efficient hepatic uptake and concentrative biliary excretion, making it valuable for understanding how the liver processes xenobiotic conjugates .

Hepatic Processing and Excretion

Liver Uptake Mechanisms

Studies using isolated perfused rat livers have demonstrated that NAc-DNP-Cys (referred to as DNP-NAC in some research) is rapidly and efficiently taken up by the liver. When perfused in a single-pass system with a concentration of 3 μM DNP-NAC, rat livers removed 72 ± 9% of this mercapturic acid from the perfusate .

Biliary Excretion Profile

After hepatic uptake, NAc-DNP-Cys undergoes concentrative biliary excretion. Research has shown that the compound itself constitutes approximately 75% of the total dose recovered in bile. When livers were perfused in a recirculating mode with an initial NAc-DNP-Cys concentration of 250 μM, the compound reached a remarkable concentration of 9 mM in the bile, demonstrating significant concentrative power of the liver for this mercapturic acid .

The excretion of NAc-DNP-Cys into bile was accompanied by a dose-dependent choleresis, indicating that the compound influences bile flow .

Metabolism and Biotransformation

Metabolic Transformations

Although NAc-DNP-Cys is primarily excreted unchanged, research has identified several metabolites formed during its processing in the liver. The major metabolites detected in bile include:

  • DNP-SG (DNP conjugate of glutathione)

  • DNP-cysteinylglycine

  • DNP-cysteine

The formation of DNP-SG is particularly interesting, as it likely occurs through a spontaneous retro-Michael reaction between glutathione and NAc-DNP-Cys. The subsequent degradation of DNP-SG by biliary γ-glutamyltranspeptidase and dipeptidase activities accounts for the presence of cysteinylglycine and cysteine conjugates, respectively .

Systemic Distribution

In vivo studies in anesthetized rats have provided valuable insights into the whole-body disposition of NAc-DNP-Cys. When infused into the jugular vein (at doses of 150 or 600 nmol over 60 minutes), the compound was rapidly and nearly quantitatively excreted as NAc-DNP-Cys into bile (36-42% of the dose) and urine (48-62% of the dose) .

This distribution pattern highlights the dual elimination routes for mercapturic acids like NAc-DNP-Cys, with significant contributions from both renal and hepatic excretion pathways.

Research Applications and Model Systems

Use as a Probe for Transport Mechanisms

The well-characterized disposition of NAc-DNP-Cys makes it an excellent probe for studying hepatic transport mechanisms for organic anions. Its efficient uptake by oatp transporters and subsequent biliary excretion provides a model system for understanding how structurally similar compounds might be processed by the liver.

Data Tables on Excretion and Recovery

The following table summarizes key findings regarding the excretion and recovery of NAc-DNP-Cys in rat studies:

ParameterValueNotes
Hepatic extraction efficiency72 ± 9%In single-pass perfused liver model
Biliary recovery (in vivo)36-42% of doseAfter intravenous administration
Urinary recovery (in vivo)48-62% of doseAfter intravenous administration
Bile concentrationUp to 9 mMWhen perfused with 250 μM initial concentration
Unchanged NAc-DNP-Cys in bile~75% of total biliary excretionRemainder as metabolites

Structural Relationship to Other Compounds

Relationship to N-acetylcysteine (NAC)

NAc-DNP-Cys contains an N-acetylcysteine (NAC) moiety, which is a widely used medicine with established antioxidant and anti-inflammatory properties. NAC is commonly employed to treat paracetamol overdose and as a mucolytic compound . While NAc-DNP-Cys has different pharmacological properties due to the presence of the dinitrophenyl group, the NAC portion may contribute to some of its biological activities.

Comparison with Other Mercapturic Acids

As a mercapturic acid, NAc-DNP-Cys belongs to a family of compounds that serve as end products of the glutathione conjugation pathway. This detoxification system is crucial for eliminating potentially harmful electrophilic compounds from the body. The transport and excretion patterns observed with NAc-DNP-Cys likely apply to other structurally similar mercapturic acids, making it a valuable model compound for this class of molecules.

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